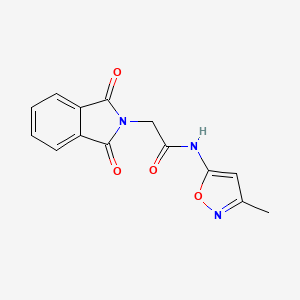

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide is a heterocyclic compound characterized by a 1,3-dioxoisoindoline moiety linked via an acetamide bridge to a 3-methylisoxazole ring. This structure combines two pharmacologically relevant heterocycles: the isoindolin-1,3-dione (phthalimide) group, known for its role in anti-inflammatory and anticancer agents, and the 3-methylisoxazole ring, which is frequently employed in agrochemicals and medicinal chemistry due to its metabolic stability . The compound has been cataloged as a research chemical by suppliers like CymitQuimica, though its commercial availability is currently listed as "discontinued" .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-8-6-12(21-16-8)15-11(18)7-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-6H,7H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEUJUMJAQKDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and biological evaluations.

Chemical Structure and Properties

The compound features both isoindolinone and isoxazole moieties, which are known to impart various biological activities. The molecular formula is , and its CAS number is 1049291-84-0. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoindolinone Core : This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.

- Formation of the Isoxazole Ring : This step often involves the reaction of hydroxylamine with β-keto esters.

- Coupling Reaction : The final step involves coupling the isoindolinone and isoxazole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study evaluated several derivatives for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results showed that these compounds provided significant protection against seizures, indicating potential as anticonvulsant agents .

Comparative Analysis

To understand the unique biological activity of this compound better, a comparative analysis with similar compounds can be insightful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Isoindolinone + Isoxazole | Anticonvulsant, Potential Antimicrobial |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide | Isoindolinone + Isoxazole | Antimicrobial Activity |

| N-(4-Oxo-2-substitutedthiazolidin-3-yl)acetamide | Thiazolidine Derivative | Anticonvulsant |

Case Studies

- Anticonvulsant Evaluation : In a study involving various derivatives of isoindolinone compounds, it was found that certain modifications led to enhanced anticonvulsant activity in animal models. The compounds were tested for their efficacy in preventing seizures induced by electrical stimulation .

- Antimicrobial Screening : A related study reported that compounds with dioxolane structures exhibited significant antibacterial effects against Staphylococcus aureus and antifungal effects against Candida albicans, suggesting that similar activities could be expected from this compound due to its structural analogies .

Comparison with Similar Compounds

Key Observations :

- Amino/Methyl Groups: Reduce acidity compared to fluoro analogs, which may influence binding interactions in biological targets .

- Aryl Substituents (e.g., Quinolin-6-yl): Bulky aromatic groups like quinoline improve lipophilicity and membrane permeability but may reduce metabolic stability .

Analogs with Varied Acetamide Linkages

The European Patent Application (EP3348550A1, 2018) describes acetamide derivatives with benzothiazole cores, emphasizing the role of aromatic substituents on activity :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : Incorporates a trifluoromethylbenzothiazole group, which enhances metabolic resistance and target affinity.

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Lacks heterocyclic diversity but demonstrates simplified synthesis routes.

Preparation Methods

Synthesis via Phthalic Anhydride and 3-Methylisoxazol-5-yl Amine

A common and efficient route involves the reaction of phthalic anhydride with 3-methylisoxazol-5-yl amine under reflux conditions in acetic acid or water, forming the isoindolinone-acetamide linkage.

- Procedure:

- Phthalic anhydride (0.01 mol) is dissolved in acetic acid (15 mL).

- 3-Methylisoxazol-5-yl amine (0.005 mol) is added gradually.

- The mixture is refluxed for 4–8 hours.

- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.

- The solid is filtered, washed, and crystallized from DMF or ethanol.

- Yield: Approximately 69% with melting points >300 °C indicating high purity.

- Characterization: IR spectra show characteristic amide and imide carbonyl stretches around 3300 cm⁻¹ and 1700 cm⁻¹, respectively. NMR confirms the presence of methyl groups on the isoxazole ring and the acetamide moiety.

Catalyst-Free Synthesis in Water

A green chemistry approach utilizes water as a solvent without catalysts, enhancing environmental compatibility.

- Procedure:

- N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (intermediate) is reacted with 3-methylisoxazol-5-yl amine in water.

- The mixture is stirred and refluxed for 1 hour.

- The product precipitates upon cooling and is filtered off.

- Advantages:

- Avoids toxic organic solvents and catalysts.

- Simple work-up and high yields (up to 91% in related derivatives).

- Spectral Data: IR and NMR confirm the expected functional groups and molecular structure. Mass spectrometry supports molecular weight confirmation.

Alternative Routes Involving Hydrazine and Cyclization

Some methods start from nitrophthalic acid derivatives reduced to amino-phthalic acid, followed by acetylation and cyclization steps to form isoindolinone intermediates.

- Stepwise Synthesis:

- Reduction of 3-nitrophthalic acid using FeCl₃ and hydrazine monohydrate to obtain 3-aminophthalic acid.

- Cyclization with acetic anhydride at elevated temperatures (135–140 °C) to form isoindolinone acetamide.

- Coupling with 3-methylisoxazol-5-yl amine in aqueous media.

- Yields: Intermediate steps yield solid compounds with good purity and yields around 70–90%.

Comparative Data Table of Preparation Methods

| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Phthalic anhydride + amine | Acetic acid | None | 4–8 hours | ~69 | Traditional reflux, moderate yield |

| Catalyst-free in water | Water | None | 1 hour reflux | 85–91 | Green, eco-friendly, high yield |

| Reduction + cyclization route | NaOH, Acetic anhydride | FeCl₃, Hydrazine | Several hours | 70–90 | Multi-step, high purity intermediates |

Research Findings and Notes

- The catalyst-free aqueous synthesis aligns with green chemistry principles, reducing environmental impact without compromising yield or purity.

- The phthalimide moiety provides pharmacological activity; coupling with 3-methylisoxazole enhances biological properties such as anti-inflammatory and anticonvulsant effects.

- Spectroscopic analysis (IR, 1H-NMR, 13C-NMR, MS) consistently confirms the formation of the desired compound with characteristic signals for the isoindolinone and isoxazole rings.

- The use of water as a solvent is advantageous for scale-up and industrial applications due to cost-effectiveness and safety.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion and purity.

Q & A

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR analyze aromatic protons (δ 7.5–8.5 ppm for isoindolinone) and acetamide carbonyl signals (δ ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% typical for research-grade compounds).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF).

Basic: What safety precautions are required during handling?

Q. Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .

- First Aid : For exposure, rinse eyes/skin with water and seek medical attention. Consult safety data sheets (SDS) for toxicity profiles .

Advanced: How can synthesis be optimized for higher yield or scalability?

Q. Methodology :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd/C) for coupling reactions to improve efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for reaction kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Advanced: What methodologies assess the compound’s bioactivity (e.g., anti-inflammatory potential)?

Q. Methodology :

- In Vitro Assays :

- In Vivo Models : Administer the compound in rodent models of inflammation (e.g., carrageenan-induced paw edema) .

Advanced: How do reaction mechanisms differ between thiourea and maleimide-based syntheses?

Q. Methodology :

- Thiourea Route : Nucleophilic attack by the thiourea sulfur on maleimide’s carbonyl group, forming thiazolidinone intermediates .

- Formyl-Indole Route : Condensation of 3-formyl-indole with aminothiazolones via Schiff base formation .

Analytical Tools : DFT calculations or IR spectroscopy to track intermediate formation .

Advanced: How to resolve contradictions in reported synthesis conditions (e.g., reflux time)?

Q. Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst) and identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via inline FTIR or HPLC to determine rate-limiting steps .

Advanced: What strategies explore structure-activity relationships (SAR) for this compound?

Q. Methodology :

- Analog Synthesis : Modify the isoindolinone or isoxazole moieties (e.g., nitro or ethoxy substitutions) .

- Pharmacophore Mapping : Use molecular docking to predict binding interactions with target proteins (e.g., COX-2) .

Advanced: How is the compound’s stability evaluated under varying pH or temperature?

Q. Methodology :

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Advanced: What computational tools model its pharmacokinetic or electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.